Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate
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Overview
Description
Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a butanoate backbone with diethoxyphosphorylmethyl and ethoxycarbonylamino functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate typically involves multi-step organic reactions. One common method includes the reaction of a butanoate derivative with diethoxyphosphorylmethyl and ethoxycarbonylamino reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and reacted under optimized conditions. The process may include purification steps such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphorus and carbon atoms.
Reduction: Reduction reactions can modify the functional groups, potentially converting the diethoxyphosphoryl group to a simpler phosphine derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction could produce phosphine derivatives.
Scientific Research Applications
Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diethoxyphosphoryl and ethoxycarbonylamino groups can form specific interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]pentanoate: Similar structure with an additional carbon in the backbone.
Ethyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]hexanoate: Similar structure with two additional carbons in the backbone.
Uniqueness
Methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate is unique due to its specific combination of functional groups and backbone structure, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[diethoxyphosphorylmethyl(ethoxycarbonyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26NO7P/c1-5-19-13(16)14(10-8-9-12(15)18-4)11-22(17,20-6-2)21-7-3/h5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUVHULWMCFLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCCC(=O)OC)CP(=O)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26NO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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